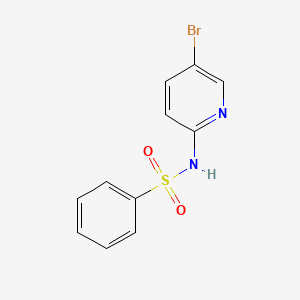

N-(5-bromopyridin-2-yl)benzenesulfonamide

Description

The insights gained from descriptor analysis can be summarized in a table:

| Descriptor Class | Specific Descriptor Example | Influence on Activity | Reference |

|---|---|---|---|

| Hydrophobic | LogP | Optimal lipophilicity is often required for cell permeability and target binding. | nih.gov |

| Electronic | Partial Charges on Sulfonamide Group | Influences electrostatic interactions and hydrogen bonding with the target. | nih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of substituents, affecting the fit within a binding pocket. | nih.gov |

| Topological | Kier & Hall Indices | Describes molecular shape and branching, which can be critical for specificity. | nih.gov |

| 3D | GETAWAY Descriptors | Encodes 3D structural information that can be important for ligand-receptor complementarity. | nih.gov |

By understanding the key descriptors that drive the biological activity of benzenesulfonamide (B165840) derivatives, medicinal chemists can rationally design new analogs of N-(5-bromopyridin-2-yl)benzenesulfonamide with improved potency and selectivity. For example, if a QSAR model indicates that a bulky, electron-donating group at a specific position on the phenyl ring enhances activity, new compounds incorporating such features can be synthesized and tested, accelerating the drug discovery process.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c12-9-6-7-11(13-8-9)14-17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHLDYOAUIAZES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Probing Biological Frontiers: Research Questions and Objectives

Fundamental Research Questions and Objectives Pertaining to this compound

The primary research focus for this compound and its derivatives has been their potential as anticancer agents. This line of inquiry is predicated on the following key objectives:

Targeting Tumor Hypoxia: A critical challenge in cancer therapy is the phenomenon of tumor hypoxia, where cancer cells in a low-oxygen environment adapt their metabolism to survive and proliferate. This adaptation often involves the overexpression of specific enzymes, such as carbonic anhydrases. A central research objective is to design molecules that can selectively inhibit these hypoxia-induced enzymes.

Selective Inhibition of Carbonic Anhydrase IX: Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. nih.gov Its primary function is to regulate pH in the acidic tumor microenvironment, which is crucial for tumor cell survival and invasion. A key research goal is to develop potent and selective inhibitors of CA IX. The benzenesulfonamide (B165840) scaffold is a well-established zinc-binding motif that can target the active site of carbonic anhydrases. The research aims to understand how the specific structure of this compound contributes to its inhibitory activity and selectivity for CA IX over other carbonic anhydrase isoforms. nih.gov

Inducing Apoptosis in Cancer Cells: Apoptosis, or programmed cell death, is a natural process that is often dysregulated in cancer cells, allowing them to proliferate uncontrollably. A fundamental objective is to identify compounds that can trigger apoptosis in cancer cells. Studies have investigated the ability of this compound and related N-substituted benzamides to induce apoptosis, exploring the underlying molecular mechanisms, which may involve the release of cytochrome c and the activation of caspases. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial aspect of medicinal chemistry research is to understand how the chemical structure of a molecule relates to its biological activity. For this compound, a key objective is to conduct systematic SAR studies. This involves synthesizing a series of analogs with modifications to the pyridine (B92270) and benzenesulfonamide rings to determine which structural features are essential for potent and selective inhibition of the target enzyme and for inducing apoptosis. These studies provide valuable insights for the rational design of more effective anticancer agents.

In essence, the research surrounding this compound is a targeted effort to exploit the unique biochemical features of cancer cells. By focusing on the inhibition of a tumor-specific enzyme and the induction of programmed cell death, scientists aim to develop novel therapeutic strategies that are both effective and selective.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This is the most logical and common disconnection for sulfonamides as their formation is a reliable and widely used reaction. thieme-connect.com

This disconnection yields two key synthons:

A benzenesulfonyl cation equivalent.

A 2-amino-5-bromopyridine anion equivalent.

The corresponding real-world reagents for these synthons are benzenesulfonyl chloride and 2-amino-5-bromopyridine . Both of these precursors are readily available, making this retrosynthetic pathway highly feasible for the practical synthesis of the target molecule.

Conventional Synthetic Approaches to this compound

The classical approach to forming N-aryl sulfonamides involves the reaction of an amine with a sulfonyl chloride, a method that remains a cornerstone of sulfonamide synthesis. thieme-connect.comuniba.it

Sulfonylation Reactions Employing 2-Amino-5-bromopyridine Precursors

The most direct and conventional synthesis of this compound is achieved through the nucleophilic substitution reaction between 2-amino-5-bromopyridine and benzenesulfonyl chloride. In this reaction, the amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. uniba.it Common bases include pyridine or triethylamine, which can sometimes also serve as the solvent. The reaction is often performed in aprotic solvents like dichloromethane or acetonitrile at room temperature. For instance, a general procedure involves stirring the amine and sulfonyl chloride in a solvent with a base for several hours until the reaction is complete. rsc.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Amine Precursor | 2-amino-5-bromopyridine | Nucleophile |

| Sulfonyl Precursor | Benzenesulfonyl chloride | Electrophile |

| Base | Pyridine, Triethylamine (Et3N) | HCl scavenger |

| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM) | Reaction medium |

| Temperature | Room Temperature | Standard condition |

| Reaction Time | 2-24 hours | Varies based on substrate reactivity |

Formation of the Sulfonamide Linkage in Related Pyridine Derivatives

The formation of the sulfonamide linkage is a robust and versatile reaction applicable to a wide range of pyridine derivatives. For example, the synthesis of N-(2-pyridyl) 4-toluenesulfonamide is achieved by reacting 2-aminopyridine with 4-toluenesulfonyl chloride in an aqueous alkaline solution. researchgate.netresearchgate.net This highlights the broad applicability of the sulfonylation reaction. While aliphatic amines generally provide high yields, aromatic and heteroaromatic amines, like aminopyridines, can be less nucleophilic and may sometimes require slightly more forcing conditions to achieve good yields. The reduced nucleophilicity of these amines compared to alkylamines presents a challenge that modern catalytic methods aim to overcome. princeton.edu

Advanced and Sustainable Synthetic Protocols

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for C-N bond formation, including the synthesis of N-aryl sulfonamides. researchgate.net These advanced protocols often rely on catalysis and adhere to the principles of green chemistry.

Catalytic Strategies in the Synthesis of this compound (e.g., cross-coupling reactions)

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of N-aryl sulfonamides by offering alternative pathways that can tolerate a broader range of functional groups and often proceed under milder conditions. While the direct sulfonylation of 2-amino-5-bromopyridine is efficient, catalytic methods provide powerful alternatives, especially for more complex analogues.

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for C-N bond formation. researchgate.net One approach involves the three-component coupling of an aryl bromide, an amine, and a sulfur dioxide source like potassium metabisulfite (K₂S₂O₅). rsc.org This method allows for the convergent synthesis of diverse sulfonamides. Another palladium-catalyzed method enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to sulfonamides. nih.govacs.org

Nickel-Catalyzed Reactions: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction. Nickel-catalyzed protocols have been developed for the cross-coupling of sulfonamides with aryl chlorides and other aryl electrophiles. researchgate.net Photosensitized nickel catalysis provides an efficient method for C-N bond formation between sulfonamides and aryl electrophiles, proceeding via a proposed triplet excited Ni(II) complex. princeton.edu Light-promoted nickel catalysis, using a simple NiBr₂ catalyst without special ligands, has also been shown to be effective for N-arylation of sulfonamides. acs.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Three-component aminosulfonylation | Couples aryl bromides, amines, and a SO₂ source. | rsc.org |

| Nickel (Ni) | Photosensitized C-N cross-coupling | Couples sulfonamides with aryl electrophiles under light irradiation. | princeton.edu |

| Nickel (Ni) | Thermal C-N cross-coupling | Effective for coupling with less reactive aryl chlorides. | researchgate.net |

| Copper (Cu) | Chan-Lam N-arylation | Couples sulfonamides with aryl boronic acids. | tandfonline.com |

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, improving atom economy, and using less hazardous substances. nih.gov Several of these principles have been applied to sulfonamide synthesis.

Sustainable Solvents: A significant focus has been on replacing hazardous volatile organic compounds (VOCs). Sustainable and scalable protocols have been developed for synthesizing sulfonamides in environmentally responsible deep eutectic solvents (DESs), such as those based on choline chloride (ChCl) with glycerol or urea. uniba.itnih.gov These reactions can proceed at room temperature with high yields, and the product is often easily isolated by simple filtration or extraction. uniba.itresearchgate.net

Mechanochemistry: Mechanochemical synthesis, which uses mechanical energy (e.g., from ball milling) to drive reactions, offers a solvent-free alternative to traditional solution-phase chemistry. nih.gov A three-component palladium-catalyzed aminosulfonylation of aryl bromides, amines, and K₂S₂O₅ has been successfully developed under mechanochemical conditions. rsc.orgnih.gov This solvent-free approach minimizes waste and can be scaled up to gram quantities. rsc.org Another mechanochemical method involves a one-pot, two-step procedure using solid sodium hypochlorite for the tandem oxidation-chlorination of disulfides, followed by amination to form sulfonamides. rsc.org

Atom Economy and Waste Prevention: Catalytic methods inherently improve atom economy over stoichiometric reactions. Furthermore, strategies that use readily available and non-toxic starting materials, such as the copper-catalyzed synthesis from triarylbismuthines, nitro compounds, and sodium metabisulfite in a DES, contribute to greener synthesis by avoiding unstable or toxic reagents and generating easily removable byproducts. thieme-connect.com The overarching goal is to design processes that minimize waste from the outset, a core tenet of green chemistry. nih.gov

Synthetic Routes to this compound Analogues and Derivatives

The core synthetic strategy for this compound and its analogues typically involves the condensation of a substituted aminopyridine with a corresponding benzenesulfonyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The versatility of this approach allows for the introduction of a wide array of functional groups on both the benzenesulfonamide and pyridine rings, enabling the exploration of structure-activity relationships.

Structural Modifications on the Benzenesulfonamide Moiety (e.g., 4-methyl, 4-ethyl substitutions)

Modifications on the benzenesulfonamide portion of the molecule are commonly achieved by reacting 2-amino-5-bromopyridine with appropriately substituted benzenesulfonyl chlorides. For instance, the synthesis of analogues bearing 4-methyl or 4-ethyl groups on the benzene (B151609) ring would employ 4-methylbenzenesulfonyl chloride or 4-ethylbenzenesulfonyl chloride, respectively.

The general synthetic protocol involves dissolving 2-amino-5-bromopyridine in a suitable solvent, such as pyridine or dichloromethane, and then adding the substituted benzenesulfonyl chloride. The reaction mixture is typically stirred at room temperature or heated to facilitate the completion of the reaction. The use of a base like pyridine not only acts as a solvent but also as a scavenger for the HCl produced during the reaction.

| Starting Material 1 | Starting Material 2 | Product |

| 2-amino-5-bromopyridine | 4-methylbenzenesulfonyl chloride | N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide |

| 2-amino-5-bromopyridine | 4-ethylbenzenesulfonyl chloride | N-(5-bromopyridin-2-yl)-4-ethylbenzenesulfonamide |

While specific experimental data for these exact reactions are not extensively detailed in readily available literature, the synthesis of analogous sulfonamides provides a reliable framework. For example, the reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride to produce N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide proceeds with a high yield, suggesting that similar conditions would be effective for the synthesis of the target compounds.

Halogen and Positional Variations on the Pyridine Ring (e.g., 5-chloro, 5-iodo, 3-positional isomers)

The introduction of different halogens or altering the substitution pattern on the pyridine ring provides another avenue for creating structural diversity. The synthesis of these analogues relies on the availability of the corresponding substituted aminopyridines.

Halogen Variations:

5-chloro analogue: The synthesis of N-(5-chloropyridin-2-yl)benzenesulfonamide is achieved by reacting 2-amino-5-chloropyridine with benzenesulfonyl chloride. The general procedure involves dissolving the aminopyridine in a solvent like dry dichloromethane with pyridine and adding the sulfonyl chloride. The reaction is typically stirred for several hours at room temperature.

5-iodo analogue: For the iodo-substituted analogue, 2-amino-5-iodopyridine serves as the starting material. This precursor can be synthesized by the iodination of 2-aminopyridine using iodine and an oxidizing agent like hydrogen peroxide in an aqueous medium. The subsequent reaction with benzenesulfonyl chloride would follow a similar protocol to the chloro derivative.

Positional Isomers:

The synthesis of positional isomers, such as those with the benzenesulfonamide group at the 3-position of the pyridine ring, requires the use of the corresponding aminopyridine isomer. For instance, N-(5-bromopyridin-3-yl)benzenesulfonamide can be synthesized from 3-amino-5-bromopyridine and benzenesulfonyl chloride. A general method for the synthesis of N-(pyridin-3-yl)benzenesulfonamide involves reacting 3-aminopyridine with benzenesulfonyl chloride in the presence of aqueous sodium carbonate, which acts as a base. This one-pot synthesis has been reported to produce the desired product in high yield.

| Starting Material 1 | Starting Material 2 | Product |

| 2-amino-5-chloropyridine | Benzenesulfonyl chloride | N-(5-chloropyridin-2-yl)benzenesulfonamide |

| 2-amino-5-iodopyridine | Benzenesulfonyl chloride | N-(5-iodopyridin-2-yl)benzenesulfonamide |

| 3-amino-5-bromopyridine | Benzenesulfonyl chloride | N-(5-bromopyridin-3-yl)benzenesulfonamide |

Incorporation into Hybrid Molecular Architectures (e.g., thiourea derivatives, acetamide derivatives, Schiff bases)

To further explore the chemical space and potential biological activities, the this compound scaffold can be integrated into larger, hybrid molecules.

Thiourea Derivatives: Thiourea derivatives of sulfonamides are generally synthesized by reacting an amino-substituted benzenesulfonamide with an appropriate isothiocyanate. For example, starting with a 4-aminobenzenesulfonamide derivative of N-(5-bromopyridin-2-yl), reaction with an aryl isothiocyanate in a solvent like dioxane with a catalytic amount of triethylamine can yield the corresponding thiourea derivative.

Acetamide Derivatives: Acetamide functionalities can be introduced by reacting an amino-substituted benzenesulfonamide with an acetylating agent like chloroacetyl chloride. This reaction is typically carried out in an inert solvent such as anhydrous tetrahydrofuran at low temperatures in the presence of a base.

Schiff Bases: Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde or ketone. An amino-functionalized this compound can be reacted with various substituted benzaldehydes in a solvent like absolute ethanol with a few drops of glacial acetic acid as a catalyst. The reaction mixture is usually refluxed to drive the condensation to completion.

These hybrid molecules offer the potential for multi-target interactions and novel pharmacological profiles.

Spectroscopic and Chromatographic Techniques for Synthetic Verification and Purity Assessment

The confirmation of the successful synthesis of this compound and its analogues, as well as the determination of their purity, relies on a combination of spectroscopic and chromatographic methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation. ¹H NMR provides information about the number and types of protons and their neighboring environments, which is crucial for confirming the connectivity of the aromatic rings and the sulfonamide linkage. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for the sulfonamide group (S=O stretching), N-H stretching, and aromatic C-H and C=C stretching vibrations can confirm the formation of the desired product.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the molecular formula.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of the synthesized compounds. By using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the desired product from any starting materials, byproducts, or other impurities. The purity is typically determined by the peak area percentage in the chromatogram. Chiral HPLC can be employed to determine the optical purity of chiral analogues.

These analytical techniques, when used in combination, provide a comprehensive characterization of the synthesized this compound analogues and ensure their suitability for further biological evaluation.

In Vitro Biological Activity Spectrum of this compound

The compound this compound has been the subject of various in vitro studies to determine its potential as a therapeutic agent. These investigations have revealed a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.

Investigation of Antimicrobial Efficacy (e.g., Antibacterial Activity against Gram-positive and Gram-negative Strains)

Several studies have highlighted the potential of sulfonamide derivatives, including those related to this compound, as antimicrobial agents. The general mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation.

A study on related benzamide and sulfonamide derivatives of 2-amino-5-bromopyridine demonstrated promising activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net The in vitro antibacterial activities were evaluated using the microdilution broth susceptibility test method, with Minimum Inhibitory Concentration (MIC) values indicating the potency of these compounds. For instance, a sulfonamide derivative in this study showed significant antibacterial activity, suggesting it could be a lead compound for developing new antibacterial agents. researchgate.net

Another study on 5-bromo-N-alkylthiophene-2-sulfonamides also showed antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov This highlights the potential of brominated sulfonamides in combating resistant bacterial strains. The minimum bactericidal concentration (MBC) was also determined to assess the concentration at which the compounds are bactericidal. nih.gov

The combination of a benzamide or sulfonamide linkage with halogen substituents is considered to be a key factor in the potent antibacterial activity of these molecules. researchgate.net

Table 1: In Vitro Antibacterial Activity of a Related Sulfonamide Derivative

| Bacterial Strain | Type | MIC (µM) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.22 - 1.49 |

| Streptococcus viridans | Gram-positive | 0.22 - 1.49 |

| Escherichia coli | Gram-negative | 0.22 - 1.49 |

| Klebsiella pneumoniae | Gram-negative | 0.22 - 1.49 |

| Proteus mirabilis | Gram-negative | 0.22 - 1.49 |

| Pseudomonas aeruginosa | Gram-negative | 0.22 - 1.49 |

Data derived from a study on related 5-(bromo/nitropyridin-2-yl)benzamide and sulfonamide derivatives. researchgate.net

Exploration of Anticancer and Antiproliferative Potentials (In Vitro Cell Line Screening)

The anticancer potential of this compound and its analogs has been investigated against various human cancer cell lines. In vitro screening using methods like the MTT assay is a common approach to evaluate the cytotoxic effects of these compounds. mdpi.comnih.gov

One study reported that treatment with a related compound led to a significant 22-fold increase in late apoptotic cells in MDA-MB-231 breast cancer cell lines when compared to controls. Research on novel pyrrole and pyrrolopyrimidine derivatives carrying a benzenesulfonamide moiety has also shown promising antitumor activity. nanobioletters.com

In a study of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides, several compounds displayed good cytotoxic activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the micromolar range. mdpi.com Similarly, a series of 1,3,4-triarylpyrazole derivatives, which include a sulfonamide structure, have been designed and synthesized, showing potential as anticancer agents. tandfonline.com

The antiproliferative activity is often assessed over a panel of 60 cell lines at the National Cancer Institute (NCI), providing a broad spectrum of a compound's potential. tandfonline.com For instance, some synthesized thienopyrimidine/sulfonamide hybrids exhibited moderate to excellent anticancer efficacy against both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

Table 2: In Vitro Anticancer Activity of Related Sulfonamide Derivatives

| Cell Line | Cancer Type | Compound Class | IC50 (µM) |

|---|---|---|---|

| A549 | Lung Carcinoma | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides | 1 - 100 |

| HS-683 | Glioma | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides | 1 - 100 |

| MCF-7 | Breast Carcinoma | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides | 1 - 10 |

| SK-MEL-28 | Melanoma | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides | 1 - 10 |

| B16-F10 | Melanoma | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamides | > 10 |

Data represents a range of activities observed for different derivatives within the specified compound class. mdpi.com

Evaluation of Enzyme Inhibitory Mechanisms (e.g., Kinase Inhibition, Glyoxalase I Inhibition, CCR9 Receptor Modulation)

The mechanism of action for this compound and related compounds often involves the inhibition of specific enzymes that are crucial for disease progression.

Kinase Inhibition: Many sulfonamide derivatives have been investigated as kinase inhibitors, which are key targets in cancer therapy. tandfonline.com For example, a novel series of 1,3,4-triarylpyrazoles bearing a sulfonamide moiety were designed and evaluated for their kinase inhibitory effects. tandfonline.com

Carbonic Anhydrase Inhibition: Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrase (CA) isoforms, some of which are overexpressed in tumors. nanobioletters.com One study showed that this compound could significantly inhibit CA IX activity, which is linked to reduced tumor growth in preclinical models.

The sulfonamide group is a key functional group that interacts with the molecular targets, influencing the compound's activity and selectivity.

In Vitro Assessment of Anti-inflammatory Properties

The anti-inflammatory potential of benzenesulfonamide derivatives has been explored through in vitro assays. These studies often involve measuring the inhibition of inflammatory mediators.

For instance, some novel benzenesulfonamide derivatives have been shown to exhibit anti-inflammatory activity by suppressing pro-inflammatory mediators. researchgate.net In one study, new derivatives of benzenesulfonamide bearing carboxamide functionality were synthesized and showed potent anti-inflammatory activity in carrageenan-induced rat paw edema, an in vivo model that is often correlated with in vitro findings. researchgate.net

The in vitro anti-inflammatory activity of some sulfonamide derivatives was evaluated by their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. These studies involve systematically modifying the chemical structure and evaluating the impact on potency and selectivity.

Elucidation of Substituent Effects on Biological Potency and Selectivity

The biological activity of benzenesulfonamide derivatives can be significantly influenced by the nature and position of substituents on both the phenyl and pyridinyl rings.

For instance, in the context of antibacterial activity, the presence of a trifluoromethane sulfonyl group was found to significantly enhance the antibacterial potency of a related compound. This highlights the importance of the sulfonyl group in the molecule's interaction with its bacterial target.

In anticancer research, SAR studies on substituted sulfamoyl benzamidothiazoles helped in understanding which positions on the chemical scaffold could tolerate modification to enhance NF-κB activation. nih.gov Similarly, for β-lactam derivatives with antiproliferative activity, the position of substituents like the 3,4,5-trimethoxyphenyl ring was found to be critical for potency. mdpi.com

The selectivity of α1-adrenoceptor antagonists derived from 5,5-dimethylhydantoin was influenced by the nature of the linker and substituents on the phenylpiperazine fragment. mdpi.com For example, certain linkers and substituents were found to be beneficial for selectivity towards specific α1-adrenoceptor subtypes. mdpi.com

The bromine atom and the sulfonamide group in this compound are considered key functional groups that interact with molecular targets, thereby influencing the compound's activity and selectivity.

Quantum Chemical Calculations of this compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The electronic structure dictates the chemical reactivity and behavior of a molecule. Key aspects of this are the distribution of electrons and the nature of its frontier molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it can be more easily excited. nih.govmdpi.com

For example, in a study on a related Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energy values were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in a narrow energy gap of -0.08657 eV. nih.gov This small gap indicates that charge transfer can readily occur within the molecule. nih.gov

Charge Distribution: The distribution of electron density within a molecule is not uniform. Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom. niscpr.res.in This information helps identify electrophilic (positive) and nucleophilic (negative) sites, which are key to understanding intermolecular interactions. Typically, hydrogen atoms exhibit positive charges, while electronegative atoms like oxygen and nitrogen show negative charges, acting as donor and acceptor sites, respectively. nih.govniscpr.res.in

Below is an illustrative table of calculated electronic properties for a representative sulfonamide Schiff base derivative, demonstrating the type of data generated from these quantum chemical calculations.

| Property | Value |

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| HOMO-LUMO Energy Gap (ΔE) | -0.08657 eV |

| Data derived from studies on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov |

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy (a minimum on the potential energy surface). researchgate.net Techniques like Potential Energy Surface (PES) scans are employed to explore different conformations by systematically changing specific torsion angles to identify the most stable conformer. researchgate.net The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net By simulating the vibrational modes, researchers can assign specific molecular motions (stretching, bending, rocking) to the experimentally observed spectral bands. researchgate.netresearchgate.net This correlation between theoretical and experimental spectra helps to confirm the molecular structure. niscpr.res.in Furthermore, Time-Dependent DFT (TD-DFT) methods can be used to simulate electronic transitions, predicting the UV-Visible absorption spectrum of the compound. researchgate.net

The table below shows a comparison of experimental and calculated vibrational frequencies for a related sulfonamide, illustrating the strong agreement typically found.

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| NH Stretching | 3421 | 3501, 3399 |

| CH Stretching (Aromatic) | - | 3066 |

| C=N Stretching | 1629 | 1631 |

| SO₂ Asymmetric Stretching | 1334 | 1341 |

| SO₂ Symmetric Stretching | 1157 | 1160 |

| Data derived from studies on (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or DNA, to form a stable complex. rjb.ro This method is instrumental in drug discovery for screening small molecules and understanding their potential mechanism of action at a molecular level. rjb.roresearchgate.net

Docking simulations place the ligand into the binding site of a target receptor and evaluate the interactions. The results reveal the binding mode, which includes the specific pose (orientation and conformation) of the ligand within the active site. researchgate.net Crucially, these simulations identify the key intermolecular interactions responsible for stabilizing the ligand-receptor complex. These interactions commonly include:

Hydrogen bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the target.

π-π stacking: Interactions between aromatic rings. researchgate.net

Van der Waals forces.

By analyzing these interactions, researchers can understand why a particular molecule binds to a specific target and which chemical moieties are essential for this binding. researchgate.net

A critical output of molecular docking is a scoring function that estimates the binding affinity (or free energy of binding, ΔG) between the ligand and its target. dergipark.org.tr The docking score is typically expressed in kcal/mol, with more negative values indicating a stronger and more favorable binding interaction. researchgate.netdergipark.org.tr These scores are used to rank different compounds and predict which ones are most likely to be potent inhibitors or binders. nih.gov While these scores are estimations, they provide a valuable metric for comparing the potential efficacy of different molecules before undertaking experimental synthesis and testing. nih.gov

The following table presents sample docking results for sulfonamide derivatives against a biological target, illustrating how binding affinities and key interactions are reported.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative 3j | 6YID | -5.527 | Not Specified |

| Derivative 3a | 6YID | -5.071 | Not Specified |

| Quercetin | HSPA5 (GPR78) | -10.1 | Not Specified |

| Chlorogenic acid | EGFR | -7.6 | Not Specified |

| Illustrative data from docking studies on various compounds. researchgate.net |

Molecular Dynamics Simulations for Conformational Dynamics and Stability in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. This technique can provide detailed insights into the conformational changes, stability, and interactions of a compound within a simulated biological environment, such as a solvent or a lipid bilayer, and in complex with a biological target.

In a typical MD simulation of a small molecule like this compound, the compound would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. Analysis of these trajectories can reveal stable conformations, transient states, and the hydrogen bonding patterns with the surrounding solvent, which are critical for its pharmacokinetic properties.

For benzenesulfonamide derivatives, MD simulations can be particularly insightful for:

Determining Binding Poses: When docked into the active site of a target protein, MD simulations can refine the binding pose and assess its stability over time.

Calculating Binding Free Energies: Advanced MD techniques can be used to compute the free energy of binding, providing a quantitative measure of the affinity of the compound for its target.

Understanding the Role of Water: Simulations can reveal the role of water molecules in mediating the interaction between the ligand and the protein.

Given the therapeutic potential of benzenesulfonamide derivatives, future molecular dynamics studies on this compound would be invaluable for rational drug design. Such studies could guide the modification of the molecule to improve its binding affinity, selectivity, and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding the design of more potent analogs.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for benzenesulfonamide derivatives has been a subject of considerable research, given their diverse biological activities. nih.govnih.gov While a specific QSAR model exclusively for this compound is not detailed in the literature, numerous studies on analogous series of compounds provide a framework for how such a model could be developed and the types of descriptors that are likely to be important.

Generally, a QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For benzenesulfonamide derivatives, QSAR models have been successfully developed for a range of activities, including anticancer and antimicrobial effects. nih.govsemanticscholar.org For instance, a study on 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicidal agents utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models. nih.gov These models demonstrated high predictive accuracy, indicating that the biological activity could be effectively modulated through structural optimization. nih.gov

A hypothetical QSAR model for a series of N-(5-halopyridin-2-yl)benzenesulfonamide analogs might look like:

pIC50 = β0 + β1 * LogP + β2 * TPSA + β3 * Jurs-WNSA-1 + ... + ε

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and Jurs-WNSA-1 is a weighted surface area descriptor. The coefficients (β) would be determined by the regression analysis.

The statistical quality of such models is typically evaluated using parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the standard error of prediction. High values of R² and Q² (typically > 0.6) indicate a robust and predictive model.

| Model Type | Statistical Parameter | Value | Reference |

|---|---|---|---|

| CoMFA (3-(pyridin-2-yl)benzenesulfonamides) | q² | 0.783 | nih.gov |

| CoMFA (3-(pyridin-2-yl)benzenesulfonamides) | r² | 0.944 | nih.gov |

| CoMSIA (3-(pyridin-2-yl)benzenesulfonamides) | q² | 0.728 | nih.gov |

| CoMSIA (3-(pyridin-2-yl)benzenesulfonamides) | r² | 0.982 | nih.gov |

Descriptor Analysis for SAR Insights

Descriptor analysis is a critical component of QSAR studies as it provides insights into the Structure-Activity Relationship (SAR), revealing which molecular properties are key drivers of biological activity. nih.gov For benzenesulfonamide derivatives, various classes of descriptors have been found to be significant.

Applications of N 5 Bromopyridin 2 Yl Benzenesulfonamide in Broader Chemical Research

N-(5-bromopyridin-2-yl)benzenesulfonamide as a Core Scaffold for Novel Chemical Entity (NCE) Development

The this compound framework serves as a valuable starting point for the design and synthesis of new molecules with potential therapeutic applications. The sulfonamide group is a well-established pharmacophore found in a wide array of clinically used drugs, including antibacterial, and anticancer agents. acs.orgresearchgate.net The pyridine (B92270) ring, another common motif in pharmaceuticals, offers sites for chemical modification that can modulate the compound's physicochemical properties and biological activity.

Research into benzenesulfonamide (B165840) derivatives has demonstrated their potential as potent inhibitors of various enzymes. For instance, structural optimization of salicylamide-based hemagglutinin (HA) inhibitors led to the identification of benzenesulfonamide derivatives as powerful anti-influenza agents. nih.gov Specifically, compounds such as cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide and its 2-chloro analogue have shown high efficacy in preventing the cytopathic effects of influenza A virus infection. nih.gov These findings highlight the adaptability of the benzenesulfonamide scaffold for developing antiviral drugs.

Furthermore, benzenesulfonamide analogs have been investigated as kinase inhibitors for cancer therapy. nih.gov Derivatives have been synthesized and evaluated for their ability to inhibit receptor tyrosine kinases like TrkA, which is a potential target for glioblastoma treatment. nih.gov The modular nature of the this compound scaffold allows for systematic modifications to enhance potency and selectivity for specific biological targets. The bromine atom on the pyridine ring can be readily replaced or used as a handle for cross-coupling reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Table 1: Examples of Bioactive Benzenesulfonamide Derivatives

| Compound Name | Target/Activity | Reference |

| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | Anti-influenza (Hemagglutinin inhibitor) | nih.gov |

| 2-chloro analogue of the above | Anti-influenza (Hemagglutinin inhibitor) | nih.gov |

| 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Anti-glioblastoma (TrkA inhibitor) | nih.govtuni.fi |

| 4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Anti-glioblastoma (TrkA inhibitor) | nih.govtuni.fi |

| Amino thiazole (B1198619) based coumarin (B35378) benzenesulfonamide | Carbonic Anhydrase IX inhibitor (Anticancer) | rsc.org |

Potential as a Ligand in Catalytic Systems and Coordination Chemistry

The nitrogen atom of the pyridine ring and the sulfonamide moiety in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that the compound and its derivatives could serve as ligands in the development of novel catalytic systems and coordination complexes. researchgate.net While sulfonamide moieties have been less explored as N-donors in coordination chemistry compared to other functional groups, there is growing interest in their application in magnetism, optics, and catalysis. researchgate.net

The introduction of a pyridine moiety into a ligand's structure can significantly influence the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it Pyridine-containing ligands are known to form stable complexes with a variety of transition metals, and these complexes have found applications in stereoselective synthesis. unimi.it The rigidity of the pyridine ring can help in creating well-defined coordination geometries, which is crucial for catalytic activity and selectivity.

Metal complexes of sulfonamide derivatives, particularly Schiff bases derived from sulfonamides, have demonstrated promising biological activities, including antibacterial and antifungal properties. researchgate.net For instance, ruthenium(III) complexes with sulfonamides like sulfamerazine (B1682647) and sulfathiazole (B1682510) have shown enhanced biological properties compared to the free ligands. nih.gov These studies suggest that this compound could be a precursor for synthesizing new metal-based therapeutic agents or catalysts. The coordination of metal ions could occur through the pyridine nitrogen and one of the oxygen atoms of the sulfonamide group. nih.gov

Table 2: Applications of Pyridine and Sulfonamide-Based Ligands in Coordination Chemistry

| Ligand Type | Metal Ion(s) | Application | Reference |

| Pyridine-containing macrocycles | Various | Catalysis in stereoselective synthesis | unimi.it |

| Schiff bases from sulfonamides | VO²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Potential therapeutic candidates | researchgate.net |

| Sulfamerazine, Sulfathiazole | Ru(III) | Enhanced antimicrobial and anticancer properties | nih.gov |

Exploration in Materials Science Research

The structural features of this compound also make it an interesting candidate for materials science research, particularly in the development of materials with specific electronic or optical properties. Pyridine-containing conjugated polymers have been investigated for their potential use as electron-transporting layers in light-emitting diodes (LEDs). st-andrews.ac.uk The incorporation of the electron-deficient pyridine ring into a polymer backbone can influence the material's photophysical properties, such as its absorption and luminescence spectra. st-andrews.ac.uk

While research on the direct application of this compound in materials science is limited, the broader class of sulfonamide-containing molecules is being explored. The sulfonamide group can participate in hydrogen bonding, which can influence the self-assembly and packing of molecules in the solid state, thereby affecting the material's bulk properties.

The combination of the aromatic benzenesulfonamide and the heterocyclic pyridine ring in this compound provides a conjugated system that could be tailored for specific electronic applications. Modifications to the aromatic rings, for instance, by introducing electron-donating or electron-withdrawing groups, could be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy in the design of organic electronic materials. The bromine atom offers a convenient point for further functionalization to extend the conjugation or to attach the molecule to other platforms, such as polymers or surfaces.

Future Research Trajectories and Perspectives for N 5 Bromopyridin 2 Yl Benzenesulfonamide

Rational Design and Synthesis of Advanced N-(5-bromopyridin-2-yl)benzenesulfonamide Analogues with Tuned Bioactivities

The core principle of rational drug design is to optimize the biological activity of a lead compound through systematic and targeted chemical modifications. For the this compound framework, future efforts will concentrate on structure-activity relationship (SAR) studies to design and synthesize advanced analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Key strategies will involve:

Modification of the Pyridine (B92270) Ring: Introducing a variety of substituents at different positions of the bromopyridine ring can significantly influence the compound's electronic and steric properties, potentially improving target binding and cellular activity.

Modification of the Benzenesulfonamide (B165840) Moiety: Alterations to the benzene (B151609) ring, such as the addition of electron-donating or electron-withdrawing groups, can modulate the acidity of the sulfonamide proton and affect interactions with biological targets. Research on other benzenesulfonamide derivatives has shown that such substitutions can lead to potent inhibitors for targets like influenza hemagglutinin or carbonic anhydrase IX. nih.govsemanticscholar.org

Bioisosteric Replacement: Replacing the bromine atom or other functional groups with bioisosteres can improve metabolic stability, reduce potential toxicity, and fine-tune the compound's biological activity.

The synthesis of these novel analogues will employ modern organic chemistry techniques to efficiently generate libraries of compounds for biological evaluation. mdpi.com The goal is to create a comprehensive SAR map that guides the development of next-generation compounds with precisely tuned bioactivities for specific therapeutic applications.

Table 1: Hypothetical SAR Exploration for this compound Analogues

| Modification Site | Proposed Substituent (R) | Rationale for Modification | Potential Impact on Bioactivity |

|---|---|---|---|

| Pyridine Ring (C3, C4, C6) | -CH₃, -CF₃, -OCH₃ | Modulate electronics and sterics for improved target fit. | Enhance potency and/or selectivity. |

| Benzene Ring (Ortho, Meta, Para) | -Cl, -F, -NO₂, -NH₂ | Alter sulfonamide pKa and explore new binding interactions. | Improve binding affinity and pharmacokinetic properties. |

| Sulfonamide Nitrogen | -CH₃, -C₂H₅ | Increase lipophilicity and modify hydrogen bonding capacity. | Enhance cell permeability and metabolic stability. |

Development of High-Throughput Screening Methodologies for Novel Biological Targets

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against specific biological targets. ox.ac.uk20visioneers15.com To uncover new therapeutic applications for the this compound scaffold, the development and implementation of innovative HTS campaigns are essential. This involves screening libraries of its derivatives against a diverse array of potential targets, including enzymes, receptors, and protein-protein interactions. axcelead-us.com

Future directions in this area include:

Target-Based Screening: Utilizing established and novel assay formats (e.g., fluorescence, luminescence, TR-FRET, AlphaScreen) to screen compound libraries against specific proteins implicated in disease pathways. axcelead-us.com

Phenotypic Screening: Employing cell-based assays to identify compounds that produce a desired physiological effect, without a priori knowledge of the specific molecular target. This can reveal unexpected mechanisms of action and novel therapeutic opportunities.

Advanced Screening Technologies: Integrating cutting-edge technologies like high-throughput mass spectrometry (HT-MS) allows for label-free screening, which can be faster, cheaper, and more physiologically relevant than traditional methods for certain target classes. embopress.org

The data generated from these HTS campaigns will identify "hits"—compounds that demonstrate activity against a new target. ox.ac.uk These hits will then serve as the starting point for further optimization through the rational design strategies outlined previously.

Table 2: Applicable HTS Methodologies for Target Discovery

| HTS Technology | Assay Principle | Applicability for this compound Analogues |

|---|---|---|

| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled molecule upon binding. | Screening for inhibitors of protein-protein or protein-nucleic acid interactions. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between two fluorophores when in close proximity. | Suitable for a wide range of targets, including GPCRs and kinases. |

| Cellular Thermal Shift Assay (CETSA) | Detects target engagement in a cellular environment by measuring changes in protein thermal stability. | Validating direct binding of compounds to intracellular targets in a physiological context. |

| High-Throughput Mass Spectrometry (HT-MS) | Directly measures the enzymatic conversion of a substrate to a product without the need for labels. | Ideal for screening enzyme targets that are difficult to assay with conventional methods. embopress.org |

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Prediction of Activities

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling faster and more cost-effective design and analysis of new chemical entities. mdpi.com For the this compound scaffold, these computational tools offer powerful new avenues for exploration.

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing SAR data from this compound analogues and related compounds to build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov These models can then predict the biological activity of virtual compounds before they are synthesized, prioritizing the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the benzenesulfonamide framework. These models learn the underlying chemical rules from large datasets and can generate novel structures optimized for specific properties, such as high potency, selectivity, and good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Virtual Screening: AI can be used to perform large-scale virtual screens, docking millions of virtual compounds into the three-dimensional structure of a biological target to predict binding affinity and identify potential hits more efficiently than physical screening alone.

By integrating AI and ML into the research pipeline, scientists can navigate the vast chemical space more effectively, reducing the time and resources required to identify promising drug candidates.

Table 3: AI/ML Workflow for Designing Novel Analogues

| Step | AI/ML Tool/Technique | Objective |

|---|---|---|

| 1. Data Collection & Curation | Cheminformatics Databases | Aggregate known activity and property data for benzenesulfonamide-containing compounds. |

| 2. Model Training | QSAR, Deep Neural Networks | Develop predictive models for bioactivity, selectivity, and ADMET properties. |

| 3. Virtual Library Generation | Generative Adversarial Networks (GANs), Reinforcement Learning | Design novel this compound analogues with desired characteristics. |

| 4. In Silico Screening | Molecular Docking, Molecular Dynamics | Predict the binding modes and affinities of newly designed compounds against specific targets. |

| 5. Candidate Prioritization | Multi-Objective Optimization | Rank virtual compounds based on a composite score of predicted potency, selectivity, and drug-likeness. |

Exploration of Polypharmacology and Multi-Target Directed Ligands Based on the this compound Framework

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases are often driven by multiple biological pathways. nih.gov The traditional "one drug, one target" paradigm is often insufficient to treat such multifactorial conditions. Polypharmacology, where a single drug interacts with multiple targets, offers a more holistic therapeutic approach. researchgate.netnih.gov Multi-target-directed ligands (MTDLs) are compounds rationally designed to engage two or more distinct targets involved in a disease process. mdpi.comnih.gov

The this compound scaffold is an excellent candidate for developing MTDLs. Future research will focus on:

Identifying Target Combinations: Analyzing disease networks to identify synergistic target pairs or triplets that, when modulated simultaneously, could lead to enhanced therapeutic efficacy and reduced potential for drug resistance.

Rational MTDL Design: Modifying the this compound structure to incorporate pharmacophoric features necessary for binding to multiple targets. For instance, benzenesulfonamide-containing tryptanthrin (B1681603) derivatives have been successfully developed as MTDLs for Alzheimer's disease by simultaneously inhibiting cholinesterases and Aβ aggregation. mdpi.comnih.gov

Fragment-Based and Linker-Based Approaches: Combining the core scaffold with other known pharmacophores via appropriate linkers to create hybrid molecules capable of dual-target engagement.

This strategy aims to develop single-molecule therapies that are more effective than combination therapies by providing a more controlled and predictable pharmacokinetic and pharmacodynamic profile.

Table 4: Potential MTDL Strategies for the this compound Scaffold

| Therapeutic Area | Potential Target 1 | Potential Target 2 | Rationale for Multi-Target Approach |

|---|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Beta-secretase 1 (BACE1) | Simultaneously address symptomatic relief (AChE inhibition) and disease modification (reducing Aβ plaque formation). nih.gov |

| Cancer | Carbonic Anhydrase IX (CAIX) | Tyrosine Kinase (e.g., TrkA) | Inhibit tumor growth by targeting both the hypoxic tumor microenvironment (CAIX) and key signaling pathways (Tyrosine Kinase). semanticscholar.orgnih.gov |

| Trypanosomiasis | Pteridine Reductase | Farnesyl Diphosphate Synthase | Disrupt multiple essential metabolic pathways in the parasite to increase efficacy and overcome resistance. researchgate.net |

Q & A

Basic: What are the optimal synthetic routes for N-(5-bromopyridin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 5-bromo-2-aminopyridine with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical. To optimize yield:

- Use stoichiometric excess of benzenesulfonyl chloride (1.2–1.5 equiv).

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR : H and C NMR to confirm sulfonamide linkage and bromopyridine substitution patterns.

- X-ray crystallography : Use SHELXL for structure refinement. For example, bond angles and torsional parameters can be resolved using datasets collected at 100 K to minimize thermal motion artifacts .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHBrNOS; expected [M+H]: 325.95) .

Advanced: How does the bromine substituent influence substitution reactivity in cross-coupling reactions?

The 5-bromo group activates the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., DFT using Gaussian or Multiwfn) show bromine’s electron-withdrawing effect lowers the LUMO energy, enhancing oxidative addition with Pd catalysts. Key steps:

- Pre-catalyst activation (e.g., Pd(PPh)).

- Ligand screening (e.g., XPhos for hindered substrates).

- Post-reaction analysis via F NMR (if fluorinated partners) or XPS for Pd residue quantification .

Advanced: What in vitro biological screening strategies are appropriate for evaluating its enzyme inhibition potential?

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, dihydropteroate synthase).

- Assay design : Use fluorescence-based thermal shift assays to measure binding affinity. For example:

- Incubate compound (1–100 µM) with target enzyme.

- Monitor fluorescence changes (SYPRO Orange dye) upon denaturation.

- Data validation : Compare IC values with positive controls (e.g., acetazolamide for carbonic anhydrase) .

Advanced: How can crystallographic data resolve contradictions in reported bond lengths or angles?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Apply SHELXL’s restraints for disordered atoms. For example, if S–N bond lengths vary between studies:

Advanced: What computational tools predict the compound’s electronic properties and their relevance to biological activity?

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions.

- Docking studies : AutoDock Vina to simulate binding modes with protein targets (e.g., PDB: 1XPZ for carbonic anhydrase).

- ADMET prediction : SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Advanced: How do structural modifications (e.g., substituting bromine with iodine) alter structure-activity relationships (SAR)?

- Synthesis : Replace Br with I via halogen exchange (CuI catalyst, DMF, 120°C).

- SAR analysis : Compare IC values in enzyme assays. For example, iodine’s larger atomic radius may improve hydrophobic interactions but reduce solubility.

- Crystallographic comparison : Overlay structures (Mercury 4.0) to assess steric effects .

Advanced: How should researchers address discrepancies in pharmacological data, such as conflicting IC50_{50}50 values across studies?

- Standardize protocols : Use identical buffer conditions (e.g., pH 7.4, 25 mM Tris) and enzyme sources.

- Statistical analysis : Apply Grubbs’ test to identify outliers.

- Meta-analysis : Compare data from ≥3 independent studies using fixed-effects models (RevMan 5.4) .

Advanced: What analytical techniques beyond NMR/MS are critical for studying degradation products or metabolites?

- HPLC-HRMS : Hypersil Gold C18 column (2.1 × 100 mm, 1.9 µm) with 0.1% formic acid in water/acetonitrile gradient.

- XPS : Detect sulfur oxidation states in sulfonamide degradation products.

- In situ Raman spectroscopy : Monitor real-time degradation under stress conditions (e.g., 40°C, 75% RH) .

Advanced: How can researchers ensure compliance with ethical guidelines when studying in vitro toxicity?

- Protocol registration : Pre-approve studies through institutional review boards (IRBs).

- Concentration limits : Adhere to OECD TG 129 guidelines (max 100 µM for cell-based assays).

- Data reporting : Include negative controls (e.g., DMSO vehicle) and cytotoxicity thresholds (e.g., CC > 10 µM) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.